molecular formula C9H9BrO B13445570 (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol CAS No. 1246816-01-2

(R)-5-Bromo-2,3-dihydro-1H-inden-2-ol

Cat. No.: B13445570
CAS No.: 1246816-01-2
M. Wt: 213.07 g/mol
InChI Key: QYVONEHTDRTAHN-SECBINFHSA-N
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Description

Significance of Enantiomerically Pure Indane Scaffolds in Research

In drug discovery, the different mirror-image forms of a chiral molecule, known as enantiomers, can have vastly different pharmacological, toxicological, and metabolic profiles. Biological systems, such as enzymes and receptors, are themselves chiral and thus can differentiate between the enantiomers of a drug. This makes the use of enantiomerically pure compounds—those containing only a single enantiomer—highly desirable to maximize therapeutic efficacy and minimize potential side effects.

The indane scaffold is a core component of several successful pharmaceuticals. chemicalbook.com Consequently, the development of synthetic methods to produce enantiomerically pure indane derivatives is a significant area of research. These scaffolds serve as crucial intermediates for creating advanced molecules with precisely controlled stereochemistry, which is essential for investigating structure-activity relationships and developing new therapeutic agents. chemicalbook.com

Overview of Dihydroindenols as Versatile Synthetic Intermediates

Dihydroindenols, also known as indanols, are a subclass of indane derivatives characterized by a hydroxyl (-OH) group on the five-membered ring. This functional group makes them highly versatile intermediates in organic synthesis. The hydroxyl group can be readily transformed into other functional groups; for instance, it can be oxidized to a ketone, converted into a good leaving group for nucleophilic substitution reactions, or used to direct the addition of other groups to nearby positions.

A closely related compound, 5-Bromo-2,3-dihydro-1H-inden-1-one, is recognized as a key intermediate that participates in important carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki and Buchwald aminations. Similarly, dihydroindenols like (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol serve as precursors to such reactive species and other valuable derivatives, highlighting their flexibility and utility in multi-step synthetic campaigns.

Contextualization of this compound within Contemporary Organic Chemistry

This compound is a specific, enantiomerically pure building block available to synthetic chemists. Its structure is defined by three key features: the indane core, a bromine atom on the aromatic ring, and a hydroxyl group with a specific (R)-configuration on the aliphatic ring.

This combination of features makes it a valuable starting material for the synthesis of more complex chiral molecules.

The (R)-stereocenter provides a fixed point of asymmetry, allowing for the construction of stereochemically complex products.

The hydroxyl group is a versatile handle for subsequent chemical transformations.

The bromo substituent on the aromatic ring is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for creating new carbon-carbon bonds.

While specific, published applications of this exact molecule are not widespread, its structural motifs are found in compounds investigated for various therapeutic areas. For example, the related bromoindanone scaffold has been utilized in the research of potential treatments for obesity-related metabolic diseases. Therefore, this compound represents a specialized reagent that provides chemists with a reliable source of chirality and multiple points for chemical modification, positioning it as a useful tool in the pursuit of novel, biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246816-01-2

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

(2R)-5-bromo-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9BrO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5H2/t9-/m1/s1

InChI Key

QYVONEHTDRTAHN-SECBINFHSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC(=C2)Br)O

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Stereochemical Characterization and Absolute Configuration Determination

Analytical Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is a crucial step in its synthesis and application. High-performance liquid chromatography and derivatization methods are primary techniques for quantifying the presence of the unwanted enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. nih.govnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For compounds structurally similar to 5-Bromo-2,3-dihydro-1H-inden-2-ol, polysaccharide-based CSPs are particularly effective. nih.gov Columns such as Chiralcel® and Chiralpak®, which contain cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) gel support, have demonstrated success in resolving a wide range of racemic compounds, including those with alcohol functional groups. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, involving interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.gov

The choice of mobile phase is critical for achieving optimal separation. Typically, normal-phase HPLC with mobile phases consisting of mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) is employed. researchgate.netrsc.org The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers.

Table 1: Representative Chiral HPLC Conditions for Indanol Derivatives
ParameterConditionReference
Column Chiralcel OD-H or OJ-H (Polysaccharide-based) researchgate.netarkat-usa.org
Mobile Phase n-Hexane / Isopropanol (e.g., 95:5 or 90:10 v/v) rsc.org
Flow Rate 0.5 - 1.0 mL/min researchgate.netrsc.org
Detection UV at 254 nm researchgate.net

In a typical analysis of halo-substituted 2,3-dihydro-1H-inden-1-ols, the (S)-enantiomer is often more strongly retained by the stationary phase than the (R)-enantiomer on a Chiralcel OJ-H column. arkat-usa.org This differential retention allows for the accurate quantification of the enantiomeric excess (ee) of (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol.

Another common strategy for determining enantiomeric purity involves converting the pair of enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). illinois.edu These resulting diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like NMR spectroscopy or conventional HPLC. udel.edu

Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for chiral alcohols and amines. wikipedia.orgnih.gov The alcohol, this compound, can be reacted with an enantiomerically pure form of Mosher's acid chloride, such as (R)-(-)-MTPA chloride, to form a diastereomeric Mosher's ester. udel.eduwikipedia.org If the starting alcohol contains some of the (S)-enantiomer, two different diastereomeric esters will be formed. These diastereomers can then be distinguished and quantified, most commonly by ¹H or ¹⁹F NMR spectroscopy, allowing for a precise measurement of the enantiomeric purity of the original alcohol. udel.eduwikipedia.org For an accurate assessment, the derivatization reaction must proceed to completion to avoid kinetic resolution, which could lead to an inaccurate ratio of the diastereomeric products. udel.edu

Methods for Absolute Configuration Assignment

While enantiomeric purity assessment quantifies the ratio of enantiomers, assigning the absolute configuration determines the actual spatial arrangement (R or S) of the molecule. libretexts.org This is typically achieved through unambiguous methods like X-ray crystallography or by correlation using spectroscopic techniques.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. libretexts.org This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom. mdpi.com The key to this method is the anomalous dispersion effect, which occurs when the sample contains an atom heavy enough (like bromine) to interact with the X-rays in a specific way, making it possible to distinguish between the molecule and its mirror image. arkat-usa.org

Table 2: Example Crystal Data for a Related Bromo-Indene Compound (5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one)
ParameterValueReference
Chemical Formula C₉H₈BrNO nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
Unit Cell Dimensions a = 12.6362 Å, b = 8.3655 Å, c = 17.4913 Å, β = 113.128° nih.gov

X-ray Powder Diffraction (XRPD) is another technique that analyzes the diffraction pattern of a powdered sample. While it does not typically provide the absolute configuration, it is invaluable for identifying crystalline phases and confirming that the bulk material corresponds to the single crystal used for structural determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation and can also be a powerful tool for determining stereochemistry. researcher.life For assigning absolute configuration, NMR is most often used after derivatization with a CDA, such as in the Mosher's ester analysis. nih.gov

After preparing both the (R)-MTPA and (S)-MTPA esters of the chiral alcohol, their ¹H NMR spectra are compared. The phenyl group in the MTPA moiety creates a strong magnetic anisotropic effect. Based on an established conformational model of the esters, this effect causes predictable shielding (upfield shift) or deshielding (downfield shift) of the protons near the chiral center. illinois.edunih.gov By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the MTPA plane, the absolute configuration of the original alcohol can be deduced. nih.gov Protons on one side of the plane will exhibit a positive Δδ, while those on the other side will show a negative Δδ. oregonstate.edu

Nuclear Overhauser Effect (NOE) spectroscopy is an NMR technique that detects protons that are close in space (typically within 5 Å), regardless of their bonding connectivity. figshare.com This makes it exceptionally useful for determining the relative stereochemistry of a molecule. By observing NOE correlations, one can determine which substituents are on the same face of a ring or a molecule. figshare.com

In the context of indanol derivatives, such as the structurally similar 2-bromo-2,3-dihydro-1H-inden-1-ols, NOE studies have been used to establish the relative configurations of cis and trans isomers. figshare.com For this compound, an NOE experiment could confirm the relative positions of the hydroxyl group and the protons on the five-membered ring. While NOE by itself establishes relative stereochemistry, when combined with data from a method that reveals the absolute configuration of one center (like the Mosher's method), it can be used to confirm the complete stereostructure of the molecule. figshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Karplus Equation Analysis for Dihedral Angles

The precise three-dimensional arrangement of atoms in the five-membered ring of this compound can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing vicinal proton-proton coupling constants (³J) through the Karplus equation. wikipedia.orgnih.gov This equation establishes a correlation between the magnitude of the ³J coupling constant and the dihedral angle (φ) between the coupled protons. wikipedia.org For the dihydroindene core, the key dihedral angles are those involving the protons on carbon C2 and the adjacent methylene (B1212753) protons on C1 and C3.

The relationship is generally expressed as: J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters that depend on factors like substituent electronegativity and bond angles. wikipedia.orgnih.gov By measuring the coupling constants from the ¹H NMR spectrum, chemists can estimate the dihedral angles, which in turn defines the pucker or conformation of the cyclopentene (B43876) ring (e.g., envelope or twist conformation). For instance, a large coupling constant (typically 8-10 Hz) suggests a dihedral angle close to 180° (anti-periplanar), while a small coupling constant (0-3 Hz) indicates an angle near 90° (synclinal or gauche). youtube.com

Analysis of the vicinal coupling constants between the proton at C2 (H-2) and the methylene protons at C3 (H-3a and H-3b) provides critical conformational data. The distinct values for J(H2, H3a) and J(H2, H3b) allow for the calculation of their respective dihedral angles, offering insight into the molecule's preferred conformation in solution.

Table 1: Hypothetical Karplus Analysis Data for this compound

Coupled Protons Measured Coupling Constant (³J) in Hz Calculated Dihedral Angle (φ)
H-2, H-3a 8.5 ~165°
H-2, H-3b 3.2 ~45°
H-1a, H-2 7.9 ~160°

Optical Rotation Dispersion (ORD) Studies

Optical Rotation Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of polarized light. leidenuniv.nlwikipedia.org This method is instrumental in assigning the absolute configuration of stereocenters. researchgate.net For this compound, the chiral center at C2 dictates its interaction with plane-polarized light.

An ORD spectrum plots the specific rotation [α] against the wavelength (λ). wikipedia.org Compounds lacking a chromophore that absorbs in the measured range typically exhibit a "plain curve," which is a smooth curve showing a steady increase or decrease in rotation as the wavelength shortens. slideshare.net The sign of the curve (positive or negative) can be correlated to the absolute configuration of the molecule, often by comparison with structurally similar compounds of known stereochemistry. A positive plain curve would show increasing positive rotation at shorter wavelengths, while a negative curve would show increasingly negative values. The measurement of a plain curve for this compound provides foundational data for its stereochemical assignment. leidenuniv.nl

Table 2: Representative ORD Data for a Chiral Indanol

Wavelength (λ) in nm Specific Rotation [α] (degrees) Curve Type
589 (Sodium D-line) +25.4 Plain Positive
500 +38.2 Plain Positive
400 +55.9 Plain Positive

Convergent Methodologies Combining Enzymatic and Chiral Chromatographic Data

A robust approach for determining the absolute configuration of this compound involves the convergence of enzymatic and chromatographic techniques. This strategy leverages the high stereoselectivity of enzymes and the powerful separation capabilities of chiral chromatography. nih.gov

One common method is enzymatic kinetic resolution. In this process, a racemic mixture of 5-Bromo-2,3-dihydro-1H-inden-2-ol is subjected to an enzymatic reaction (e.g., acylation using a lipase). The enzyme will preferentially catalyze the reaction of one enantiomer over the other. For instance, the enzyme might selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer largely unreacted.

Following the enzymatic reaction, chiral High-Performance Liquid Chromatography (HPLC) is employed to analyze the product mixture. researchgate.netnih.gov A chiral stationary phase (CSP) within the HPLC column allows for the physical separation of the remaining alcohol enantiomers and the newly formed ester. mdpi.com By quantifying the amounts of the (R)- and (S)-alcohols remaining, the enantiomeric excess (e.e.) can be determined. This chromatographic data, combined with the known stereochemical preference of the enzyme, provides a definitive assignment of the absolute configuration of the faster-reacting enantiomer.

Considerations in Stereochemical Reliability and Validation

The unambiguous assignment of the stereochemistry of this compound requires careful validation and a consideration of the limitations of each analytical method. Relying on a single technique can be misleading, and thus, cross-validation using multiple, independent methods is crucial for high reliability. researchgate.net

For example, ORD data, while powerful, often relies on analogies to known compounds, which may not always be available or appropriate. leidenuniv.nlresearchgate.net Similarly, the parameters used in the Karplus equation can be affected by the specific molecular environment, introducing potential inaccuracies in the calculated dihedral angles if not properly calibrated. nih.govnih.gov Chiral chromatography is excellent for separating enantiomers but requires an authentic, configurationally-assigned standard to determine which peak corresponds to the (R) or (S) form.

Chemical Transformations and Derivatizations of R 5 Bromo 2,3 Dihydro 1h Inden 2 Ol

Reactions at the Hydroxyl Moiety

The secondary hydroxyl group at the C2 position of (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol is a key site for functionalization. Standard transformations for secondary alcohols, such as esterification, etherification, and oxidation, can be readily applied. More sophisticated reactions, particularly those controlling stereochemistry, are of significant interest.

One of the most powerful methods for derivatizing this hydroxyl group is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.orgnih.gov This reaction allows for the conversion of the alcohol into a wide range of other functional groups, including esters, ethers, and azides, by reacting it with a suitable nucleophile in the presence of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgorganic-chemistry.org A critical feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org This stereospecificity is crucial for the synthesis of specific enantiomers of functionalized indane derivatives. For example, reaction with a carboxylic acid would yield the corresponding (S)-ester.

Beyond the Mitsunobu reaction, the hydroxyl group can be activated by conversion into a good leaving group, such as a tosylate or mesylate, by treatment with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution (SN2) reactions, which also proceed with inversion of configuration.

Table 1: Representative Transformations of the Hydroxyl Group

Reaction TypeReagentsProduct Functional GroupStereochemical Outcome
Mitsunobu EsterificationCarboxylic Acid, PPh₃, DEADEsterInversion
Mitsunobu AzidationHydrazoic Acid (HN₃), PPh₃, DEADAzide (B81097)Inversion
SulfonylationTsCl or MsCl, PyridineTosylate or MesylateRetention
Nucleophilic SubstitutionNucleophile (e.g., NaN₃) on MesylateAzideInversion

Reactions Involving the Aromatic Bromine Substituent (e.g., Cross-Coupling)

The bromine atom at the C5 position of the indane scaffold serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. The hydroxyl group at C2 is generally stable under the conditions used for these transformations, allowing for selective functionalization of the aromatic ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base. nih.govlibretexts.orgharvard.edu It is a highly reliable method for forming new carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents at the C5 position. nih.gov

Buchwald-Hartwig Amination: This reaction provides a direct route to synthesize aryl amines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org Using a palladium catalyst with specialized phosphine ligands, this compound can be coupled with a wide range of primary or secondary amines, amides, or carbamates to generate 5-aminoindanol derivatives. wikipedia.orgnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a straightforward synthesis of 5-alkynyl-substituted indanols. researchgate.netresearchgate.net

Table 2: Common Cross-Coupling Reactions at the C5-Position

Reaction NameCoupling PartnerCatalyst SystemBond Formed
Suzuki-MiyauraBoronic Acid/EsterPd(0) catalyst, BaseC(sp²)–C(sp²) / C(sp²)–C(sp³)
Buchwald-HartwigAmine/AmidePd catalyst, Ligand, BaseC(sp²)–N
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC(sp²)–C(sp)

Transformations to Related Chiral Indane Derivatives

The dual functionality of this compound makes it an excellent precursor for a variety of more complex chiral indane derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Synthesis of Chiral Aminoindane Derivatives

The conversion of the C2-hydroxyl group to an amino group is a key transformation for accessing chiral 5-bromo-2-aminoindane and its derivatives. These compounds are structurally related to important ligands and pharmaceutical intermediates like cis-1-aminoindan-2-ol. mdpi.comnih.govchemicalbook.com The stereochemistry of the resulting amine is critically dependent on the chosen synthetic route.

A common and stereospecific method involves a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is first converted into a sulfonate ester (e.g., mesylate or tosylate) by reaction with the corresponding sulfonyl chloride. This step proceeds with retention of the (R) configuration at C2.

Nucleophilic Substitution : The resulting mesylate or tosylate is then treated with an azide source, such as sodium azide (NaN₃). This reaction occurs via an SN2 mechanism, leading to a complete inversion of stereochemistry at C2 to form (S)-5-bromo-2-azidoindane. nih.gov

Reduction : The azide is subsequently reduced to the primary amine, commonly through catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminum hydride (LiAlH₄), to yield (S)-5-bromo-2,3-dihydro-1H-inden-2-amine.

Alternatively, the Mitsunobu reaction can be employed for a more direct conversion. organic-chemistry.orgnih.gov Treating this compound with a nitrogen nucleophile like hydrazoic acid (HN₃) or phthalimide (B116566) under Mitsunobu conditions (PPh₃, DEAD) will also produce the (S)-azide or (S)-phthalimide derivative, respectively, due to the inherent inversion of configuration in this reaction. organic-chemistry.orgnih.gov Subsequent reduction or hydrolysis then furnishes the desired (S)-aminoindane.

Preparation of Other Functionalized Indane Scaffolds

The synthetic utility of this compound is further demonstrated by the ability to perform sequential reactions at both the hydroxyl and bromo positions. This allows for the creation of a matrix of disubstituted chiral indane derivatives.

For instance, a Suzuki coupling could first be performed to install a desired aryl group at the C5 position. The resulting (R)-5-aryl-2,3-dihydro-1H-inden-2-ol could then undergo a Mitsunobu reaction to convert the hydroxyl group into an amine with inversion of configuration, yielding a (S)-5-aryl-2-aminoindane derivative. This modular approach provides access to a wide range of structurally diverse chiral compounds from a single starting material.

Applications of R 5 Bromo 2,3 Dihydro 1h Inden 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Application in Asymmetric Synthesis as a Chiral Reagent

Precursor for Chiral Auxiliaries

Extensive searches of scientific literature and chemical databases did not yield specific examples of (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol being directly utilized as a precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

While the direct application of this compound in this capacity is not documented, the indane scaffold itself is a privileged structure in the development of chiral molecules. Other derivatives of indanol have been successfully employed as precursors to effective chiral auxiliaries and ligands for asymmetric synthesis.

For instance, research has shown that structurally related amino-indanols serve as valuable starting materials. An inexpensive and efficient indene-based thiazolidinethione chiral auxiliary has been prepared from trans-1-amino-2-indanol. scielo.org.mx This auxiliary has demonstrated high diastereoselectivity in acetate (B1210297) aldol (B89426) reactions. scielo.org.mx Similarly, cis-2-amino-3,3-dimethyl-1-indanol has been converted into a phosphorus-containing oxazoline (B21484) that acts as a highly efficient ligand in palladium-catalyzed enantioselective allylic amination reactions. acs.org

The general principle involves converting the indanol structure into a more complex molecule that can effectively shield one face of a reactive center, thereby forcing an incoming reagent to attack from the less hindered face. The rigidity of the indane framework is advantageous in creating a well-defined and predictable chiral environment.

Although there is a lack of direct evidence for the use of this compound as a precursor for chiral auxiliaries, its structural similarity to other effective indanol-derived auxiliaries suggests its potential in this area of asymmetric synthesis. The bromo-substituent at the 5-position could potentially be used for further functionalization or to electronically tune the properties of a resulting auxiliary. However, at present, such applications remain to be explored and documented in the scientific literature.

Theoretical and Computational Studies of R 5 Bromo 2,3 Dihydro 1h Inden 2 Ol and Its Analogs

Computational Analysis of Molecular Conformation and Reactivity

The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and chemical reactivity. Computational methods, particularly quantum chemical calculations, are extensively used to explore the potential energy surface of a molecule to identify its most stable conformations.

For cyclic molecules like indanol derivatives, conformational analysis can reveal the preferred puckering of the non-aromatic ring and the orientation of substituents. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to perform these analyses. researchgate.net For instance, a computational study on 5-bromo-5-nitro-1,3-dioxane, a compound with a substituted six-membered ring, utilized HF/pVDZ, DFT PBE/3ξ, and RI-MP2/λ2 quantum chemical methods to identify its stable conformers and the transition states connecting them. researchgate.net The global minimum on the potential energy surface was found to be a chair conformer with an axial nitro group, while other local minima included a chair conformer with an equatorial nitro group and a twist form. researchgate.net A similar approach applied to (R)-5-Bromo-2,3-dihydro-1H-inden-2-ol would elucidate the conformational preferences of its five-membered ring and the hydroxyl group.

Once the optimized molecular geometry is determined, further calculations can predict its reactivity. Analysis of the electronic structure provides key insights. nih.gov For example, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify regions that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). nih.gov The distribution of frontier molecular orbitals (HOMO and LUMO) is also crucial, as their energy gap and spatial distribution indicate the molecule's kinetic stability and the likely sites for chemical reactions. nih.gov

Table 1: Common Computational Methods in Molecular Analysis

Method Abbreviation Typical Application Reference
Density Functional Theory DFT Geometry optimization, vibrational frequencies, electronic properties (MEP, HOMO/LUMO), reaction pathways. nih.gov
Hartree-Fock HF Initial geometry optimization, often used as a base for more complex methods. researchgate.net
Møller-Plesset Perturbation Theory MP2 More accurate energy calculations that include electron correlation, useful for conformational analysis. researchgate.net
Natural Bond Orbital Analysis NBO Analysis of electron density distribution, charge transfer, and intramolecular interactions. nih.gov

Mechanistic Investigations of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction coordinate, from reactants to products, researchers can identify transition states and intermediates, and calculate the activation energies associated with each step. This provides a detailed understanding of the reaction's feasibility and kinetics. nih.gov

The de novo prediction of complex reaction pathways can be achieved through guided approaches where an artificial force pushes reactants together, allowing the system to overcome reaction barriers and discover various alternative pathways through energy minimization. nih.gov This is particularly useful for complex systems where multiple reaction outcomes are possible. nih.gov

For a molecule like this compound, theoretical studies could investigate several potential reactions:

Nucleophilic Substitution: Reactions at the carbon bearing the hydroxyl group or aromatic substitution at the bromine-bound carbon.

Catalytic Cross-Coupling: The bromine atom makes the molecule a suitable substrate for palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig amination, which are common for creating carbon-carbon or carbon-nitrogen bonds. medchemexpress.comresearchgate.net

Oxidation/Reduction: Reactions involving the alcohol functional group.

DFT calculations are frequently used to map the potential energy surface of a proposed reaction. researchgate.net By calculating the Gibbs free energy of all stationary points (reactants, intermediates, transition states, and products), a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction and can explain observed regioselectivity or chemoselectivity. researchgate.net

Table 2: Hypothetical Energy Profile for a Two-Step Reaction Pathway

Species Description Relative Gibbs Free Energy (kcal/mol)
R Reactants 0.0
TS1 Transition State 1 +20.5
I Intermediate +5.2
TS2 Transition State 2 +15.8
P Products -10.0

This table represents a hypothetical reaction pathway for illustrative purposes.

Prediction of Stereoselectivity in Chemical Processes

Indanol derivatives are often used as chiral ligands or synthons in asymmetric synthesis. researchgate.net Predicting and understanding the origin of stereoselectivity in these processes is a key area where computational studies provide critical insights.

In enantioselective reactions, a chiral catalyst or reagent creates a chiral environment that favors the formation of one enantiomer over the other. This preference arises from differences in the activation energies of the competing diastereomeric transition states. Computational modeling can be used to build models of these transition states and calculate their relative energies. A small difference in energy can lead to a high enantiomeric excess (e.e.) in the product.

For example, optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. researchgate.net Computational modeling of such a system would involve:

Building the structures of the catalyst-substrate complexes.

Locating the transition states for the formation of both (R) and (S) products.

Calculating the energies of these diastereomeric transition states. The energy difference (ΔΔG‡) is directly related to the enantiomeric ratio of the products.

These calculations can reveal the specific steric and electronic interactions—such as hydrogen bonding or steric repulsion—that are responsible for the observed stereoselectivity. This understanding allows for the rational design of more efficient and selective catalysts. The synthesis and resolution of all four possible stereoisomers of a closely related compound, 2-bromo-2,3-dihydro-1H-inden-1-ol, highlights the importance of controlling stereochemistry in this class of molecules. figshare.com

Table 3: Factors Influencing Stereoselectivity and Their Computational Modeling

Influencing Factor Description Computational Approach
Steric Hindrance Repulsive interactions between bulky groups on the catalyst and substrate. Modeling transition state geometries to visualize and quantify steric clash.
Non-Covalent Interactions Attractive forces like hydrogen bonding, π-π stacking, or CH-π interactions that stabilize one transition state over another. Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots.
Electronic Effects Electron-donating or -withdrawing groups on the ligand or substrate that influence the electronic character of the transition state. Analysis of charge distribution, orbital interactions, and electrostatic potential.
Conformational Rigidity A more rigid catalyst or ligand can provide a better-defined chiral pocket, leading to higher selectivity. Conformational analysis of the catalyst-substrate complex to assess flexibility.

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 8–10 Hz for vicinal protons on the indene ring) and carbon shifts (Br-induced deshielding at C5) .
    • HRMS : Verify molecular weight (C₉H₉BrO; [M+H]⁺ = 213.07) .
  • Chiral analysis : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmaceutical-grade purity) .

Q. Advanced

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Vibrational circular dichroism (VCD) : Detect subtle stereochemical differences in solution-phase samples .

What are the key reactivity patterns of this compound in organic synthesis?

Q. Basic

  • Bromine substitution : Undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups at C5 .
  • Hydroxyl group derivatization :
    • Esterification : React with acetyl chloride (pyridine catalyst) to form acetates for protective strategies .
    • Oxidation : Convert to ketone derivatives using Dess-Martin periodinane (DMP) in dichloromethane .

Q. Advanced

  • Photoredox catalysis : Leverage bromine as a radical precursor for C–H functionalization under blue LED irradiation .
  • Cross-coupling in flow reactors : Optimize Pd-catalyzed reactions for scalability and reduced catalyst loading .

How do conflicting reports on reaction yields for bromination or hydroxylation steps arise, and how can they be resolved?

Q. Advanced

  • Source of contradictions :
    • Solvent polarity (e.g., DMF vs. THF) affects bromination efficiency .
    • Temperature sensitivity during hydroxylation: Higher temps (>30°C) promote racemization .
  • Resolution strategies :
    • Design of Experiments (DoE): Systematically vary parameters (solvent, catalyst loading, time) to identify optimal conditions .
    • In-situ monitoring: Use ReactIR or LC-MS to track intermediates and adjust conditions dynamically .

How can researchers assess the biological activity of this compound, and what targets are plausible?

Q. Advanced

  • Target identification :
    • Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding affinity .
    • Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms via fluorometric assays .
  • Mechanistic studies :
    • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .
    • CRISPR-Cas9 knockouts : Validate target relevance in cell lines (e.g., HEK293T) .

What computational tools are effective for studying the stereoelectronic effects of bromine in this compound?

Q. Advanced

  • DFT calculations : Analyze charge distribution (Mulliken charges) and frontier orbitals (HOMO/LUMO) to predict reactivity .
  • MD simulations : Simulate solvent interactions to optimize solubility (e.g., in DMSO or ethanol) .
  • QSAR modeling : Corrogate substituent effects (e.g., Br vs. F) on bioactivity using Hammett parameters .

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